1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene

説明

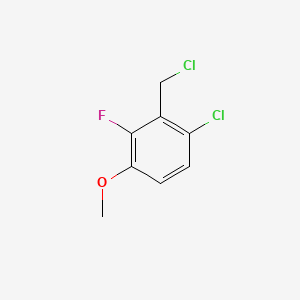

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene (C₈H₇Cl₂FO, MW 209.05) is a halogenated aromatic compound featuring a chloromethyl group at position 2, chlorine at position 1, fluorine at position 3, and a methoxy group at position 2. This substitution pattern creates a unique electronic environment: the electron-withdrawing chlorine and fluorine atoms contrast with the electron-donating methoxy group, influencing reactivity and stability. The compound is used in pharmaceutical and agrochemical synthesis as a versatile intermediate, particularly in cross-coupling reactions or functional group transformations .

特性

分子式 |

C8H7Cl2FO |

|---|---|

分子量 |

209.04 g/mol |

IUPAC名 |

1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene |

InChI |

InChI=1S/C8H7Cl2FO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 |

InChIキー |

XNQMFRMKWYQWQU-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)Cl)CCl)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluoro-4-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process and reduce the formation of by-products .

化学反応の分析

Types of Reactions

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride are employed in the presence of halogens or other electrophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while electrophilic aromatic substitution with bromine can produce a brominated derivative .

科学的研究の応用

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other compounds. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Benzene Derivatives

The compound’s closest analogs differ in substituent types, positions, or ring systems. Key examples include:

Key Differences and Implications

Electronic Effects :

- The trifluoromethyl group in the compound from is strongly electron-withdrawing, making its aromatic ring less reactive toward electrophilic substitution compared to the target compound’s chloromethyl group.

- The methoxy group in the target compound (position 4) donates electrons via resonance, stabilizing intermediates in substitution reactions, whereas sulfanylmethyl analogs (e.g., ) introduce sulfur’s polarizable lone pairs, enabling thiol-mediated reactivity .

Steric and Reactivity Profiles :

- The methyl group in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene reduces steric hindrance compared to the bulkier chloromethyl group, favoring reactions sensitive to spatial constraints.

- Pyridine derivatives (e.g., 2-(chloromethyl)-5-methoxypyridine ) exhibit distinct reactivity due to the nitrogen atom’s electronegativity, enabling coordination in metal-catalyzed reactions.

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., sulfanylmethyl derivatives ) are often prioritized for polymer or ligand synthesis, while lighter analogs like the target compound are used in small-molecule drug intermediates.

生物活性

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal and organic chemistry due to its unique structural features. The presence of multiple halogen atoms and a methoxy group allows this compound to interact with various biological macromolecules, making it a significant subject of study in terms of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- A chloromethyl group, which enhances reactivity.

- A fluoro substituent, which can influence biological interactions.

- A methoxy group that may affect solubility and binding properties.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy group may enhance lipophilicity, facilitating membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Binding : It can also interact with various receptors, potentially modulating their activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably, it has shown promising results against breast, colon, and lung cancer cells. The mechanism behind its antiproliferative activity appears to be independent of traditional pathways, such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms are at play .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To assess the antiproliferative effects on breast cancer cell lines.

- Results : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

-

Enzyme Interaction Studies :

- Objective : Investigate the binding affinity towards specific enzymes involved in metabolic pathways.

- Results : The compound exhibited strong binding characteristics, suggesting potential as an enzyme inhibitor in therapeutic applications.

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | Breast Cancer | 5.0 | Inhibition of cell proliferation |

| Antiproliferative | Colon Cancer | 7.5 | Alternative pathways (non-DHFR) |

| Enzyme Inhibition | Specific Enzyme Target | 2.0 | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。